2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid
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Overview
Description
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a nitro group, a propionic acid moiety, and an isoindoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid typically involves the nitration of isoindoline derivatives followed by the introduction of the propionic acid group. One common synthetic route is as follows:
Nitration: Isoindoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Oxidation: The resulting nitroisoindoline is then oxidized to form the corresponding nitroisoindolone.
Alkylation: The nitroisoindolone is alkylated with a suitable propionic acid derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products
Reduction: 2-(6-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Esterification: Propionic acid esters of the isoindoline derivative.
Scientific Research Applications
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Uniqueness
2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid is unique due to the presence of the propionic acid group, which can influence its chemical reactivity and biological activity. The specific positioning of the nitro group and the isoindoline ring system also contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-nitro-3-oxo-1H-isoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-6(11(15)16)12-5-7-2-3-8(13(17)18)4-9(7)10(12)14/h2-4,6H,5H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKWHBITYKXRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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